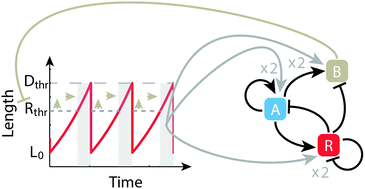Mutual regulation causes co-entrainment between a synthetic oscillator and the bacterial cell cycle
Integrative Biology Pub Date: 2015-12-01 DOI: 10.1039/C5IB00262A
Abstract
The correct functioning of cells requires the orchestration of multiple cellular processes, many of which are inherently dynamical. The conditions under which these dynamical processes entrain each other remain unclear. Here we use synthetic biology to address this question in the case of concurrent cellular oscillations. Specifically, we study at the single-cell level the interaction between the cell division cycle and a robust synthetic gene oscillator in Escherichia coli. Our results suggest that cell division is able to partially entrain the synthetic oscillations under normal growth conditions, by driving the periodic replication of the genes involved in the oscillator. Coupling the synthetic oscillations back into the cell cycle via the expression of a key regulator of chromosome replication increases the synchronization between the two periodic processes. A simple computational model allows us to confirm this effect.


Recommended Literature
- [1] Contents and Chemical Biology
- [2] Fluorescent metal–organic framework for selective sensing of nitroaromatic explosives†
- [3] Synthesis of magnetic ion-imprinted composites and selective separation and preconcentration of U(vi)
- [4] Pd/LA-catalyzed decarboxylation enabled exclusive [5 + 2] annulation toward N-aryl azepanes and DFT insights†
- [5] Researches on acetylenic compounds. Part LXVI. Base catalysed interconversions between pent-2-ynoic, penta-2,3-dienoic, and pent-3-ynoic acids—a mechanistic study
- [6] Revisiting the nitrogen factor for skinless chicken breast
- [7] Colorimetric and luminescent sensing of F− anion through strong anion–π interaction inside the π-acidic cavity of a pyridyl-triazine bridged trinuclear Re(i)–tricarbonyl diimine complex†
- [8] Front cover
- [9] Electrochemical and X-ray structural evidence of multiple molybdenum precursor candidates from a reported non-aqueous electrodeposition of molybdenum disulfide†
- [10] Fragmentation of DNA in a sub-microliter microfluidic sonication device†










